An In-depth Technical Guide to the Chemical Properties and Applications of Hydroxy-PEG5-t-butyl Ester
An In-depth Technical Guide to the Chemical Properties and Applications of Hydroxy-PEG5-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and applications of Hydroxy-PEG5-t-butyl ester. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Chemical Properties
Hydroxy-PEG5-t-butyl ester is a polyethylene glycol (PEG) derivative characterized by a hydroxyl (-OH) group at one terminus and a carboxylic acid protected as a t-butyl ester at the other. The PEG linker consists of five repeating ethylene glycol units, which imparts hydrophilicity and biocompatibility to the molecule.[1][2]
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 850090-09-4 | |
| Molecular Formula | C₁₇H₃₄O₈ | |
| Molecular Weight | 366.45 g/mol | |
| Appearance | Liquid | |
| Density | 1.071 g/mL | |
| Refractive Index (n/D) | 1.448 | |
| Purity | ≥95% | |
| Storage Temperature | -20°C | |
| SMILES String | O=C(OC(C)(C)C)CCOCCOCCOCCOCCOCCO |
Synthesis and Purification
The synthesis of Hydroxy-PEG5-t-butyl ester can be achieved through a multi-step process, typically involving Williamson ether synthesis to construct the PEG chain followed by esterification. A generalized synthetic approach is outlined below.
Experimental Protocol: Synthesis of a PEG-t-butyl Ester (Adapted for Hydroxy-PEG5-t-butyl ester)
This protocol is adapted from established methods for synthesizing similar PEG esters.[3][4]
Step 1: Williamson Ether Synthesis to elongate the PEG chain (iterative process)
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve a shorter oligo(ethylene glycol) in anhydrous tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C. Allow the reaction to stir at room temperature for 1-2 hours to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0°C and add a protected ethylene glycol unit with a good leaving group (e.g., a tosylate or bromide). Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Iteration: Purify the product by flash column chromatography. Repeat the deprotection of the terminal hydroxyl group and subsequent Williamson ether synthesis until the desired PEG5 length is achieved.
Step 2: Esterification to introduce the t-butyl ester
-
Reaction Setup: Dissolve the resulting Hydroxy-PEG5 alcohol in a large excess of tert-butyl acetate.
-
Catalysis: Add a catalytic amount of a strong acid, such as perchloric acid.[3]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Carefully neutralize the reaction with a saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Final Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield pure Hydroxy-PEG5-t-butyl ester.
Experimental Protocol: Purification of PEGylated Compounds
Due to the often oily nature of PEGylated compounds, purification can be challenging.[5] Chromatographic methods are generally the most effective.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System Preparation: Equilibrate a C18 column with a mobile phase of low organic content (e.g., 5-10% acetonitrile in water with 0.1% trifluoroacetic acid (TFA)).
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., the initial mobile phase composition).
-
Injection and Elution: Inject the sample and elute with a gradient of increasing acetonitrile concentration.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of the desired product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of Hydroxy-PEG5-t-butyl ester.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: The expected spectrum would show a characteristic singlet for the t-butyl protons at approximately 1.45 ppm, and a complex multiplet for the PEG backbone protons between 3.55 and 3.75 ppm.[6]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Data Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[7]
Applications in Drug Development
Hydroxy-PEG5-t-butyl ester is a versatile building block in the synthesis of complex therapeutic molecules. Its heterobifunctional nature allows for sequential conjugation strategies.[2]
PROTAC Development
In the synthesis of PROTACs, the PEG linker plays a crucial role in optimizing the distance between the target protein and the E3 ligase, which is critical for efficient protein degradation.[8][9]
Logical Workflow for PROTAC Synthesis using Hydroxy-PEG5-t-butyl Ester
Caption: PROTAC synthesis workflow.
Antibody-Drug Conjugate (ADC) Development
In ADCs, the PEG linker can improve the solubility and pharmacokinetic properties of the conjugate.[10][11]
Experimental Workflow for ADC Synthesis
Caption: ADC synthesis workflow.
Experimental Protocol: Deprotection of the t-butyl Ester
A critical step in both PROTAC and ADC synthesis is the removal of the t-butyl protecting group to unmask the carboxylic acid for subsequent coupling reactions.
-
Reaction Setup: Dissolve the t-butyl ester-containing intermediate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[9]
-
Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by LC-MS to confirm complete deprotection.
-
Solvent Removal: Remove the DCM and TFA under reduced pressure to yield the crude carboxylic acid product, which can often be used in the next step without further purification.
Conclusion
Hydroxy-PEG5-t-butyl ester is a well-defined, versatile chemical tool with significant applications in modern drug discovery and development. Its hydrophilic PEG spacer and orthogonal protecting groups enable the controlled and efficient synthesis of complex bioconjugates. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this valuable linker in their work.
References
- 1. rsc.org [rsc.org]
- 2. portal.amelica.org [portal.amelica.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. medkoo.com [medkoo.com]
- 10. cenmed.com [cenmed.com]
- 11. benchchem.com [benchchem.com]
